2,3-Dihydro-1H-indol-1-yl-(2-pyrrolidinyl)methanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as n-alkylindoles. This compound features an indole moiety with a pyrrolidine substituent, which contributes to its unique properties and potential applications. The compound is identified by its chemical formula and has a CAS number of 1246172-54-2. It is classified as a small molecule and is noted for its irritant properties .
The synthesis of 2,3-Dihydro-1H-indol-1-yl-(2-pyrrolidinyl)methanone hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with appropriate pyrrolidine precursors under controlled conditions.
The molecular structure of 2,3-Dihydro-1H-indol-1-yl-(2-pyrrolidinyl)methanone hydrochloride can be represented in various formats:
Property | Data |
---|---|
Chemical Formula | |
Molecular Weight | 250.74 g/mol |
IUPAC Name | 2-(pyrrolidin-2-yl)-1H-indole-3-carboxamide hydrochloride |
InChI Key | LBFDERUQORUFIN-KRWDZBQOSA-N |
SMILES Notation | C1CCN(C1)C(=O)C2=CC=CN=C2C(=C)C(=O)N |
The structure features a bicyclic indole system fused with a pyrrolidine ring, providing a framework that may interact with various biological targets.
The compound can undergo various chemical reactions typical of amides and indoles, including:
These reactions are significant for modifying the compound's structure for potential therapeutic applications.
The mechanism of action for 2,3-Dihydro-1H-indol-1-yl-(2-pyrrolidinyl)methanone hydrochloride is not fully elucidated but is hypothesized to involve interactions with neurotransmitter systems in the brain, particularly those related to serotonin and dopamine pathways.
Relevant data indicates that proper storage conditions should be maintained to preserve its integrity for research purposes .
2,3-Dihydro-1H-indol-1-yl-(2-pyrrolidinyl)methanone hydrochloride has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest possible uses in:
Research into this compound continues to unveil its potential benefits and applications within medicinal chemistry and related fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2